![molecular formula C11H17N5 B14632355 3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile CAS No. 56576-72-8](/img/structure/B14632355.png)
3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile involves its ability to participate in various chemical reactions. The compound can interact with molecular targets through its functional groups, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-[(2-Cyanoethyl)(methyl)amino]propanenitrile: A similar compound with a slightly different structure.
3-({2-[(2-Cyanoethyl)amino]ethyl}amino)propanenitrile: Another related compound used in pharmaceutical testing.
Uniqueness
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific research applications.
Propiedades
Número CAS |
56576-72-8 |
|---|---|
Fórmula molecular |
C11H17N5 |
Peso molecular |
219.29 g/mol |
Nombre IUPAC |
3-[2-[bis(2-cyanoethyl)amino]ethylamino]propanenitrile |
InChI |
InChI=1S/C11H17N5/c12-4-1-7-15-8-11-16(9-2-5-13)10-3-6-14/h15H,1-3,7-11H2 |
Clave InChI |
FENJSLDGHBKSRE-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN(CCC#N)CCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


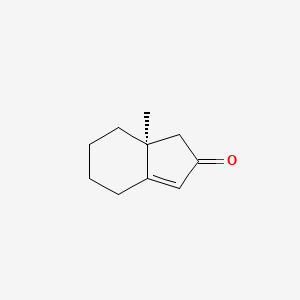
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
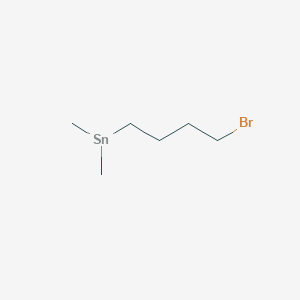
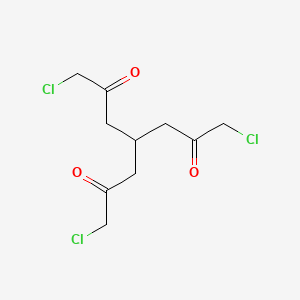
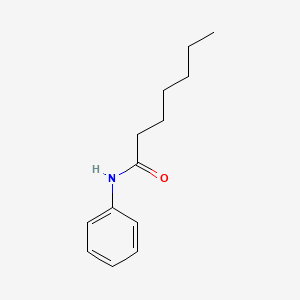
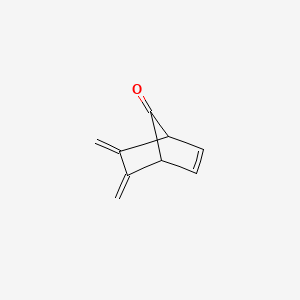
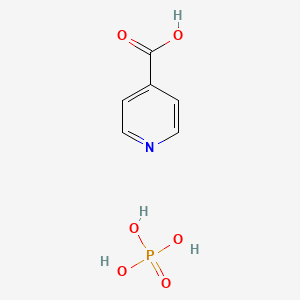
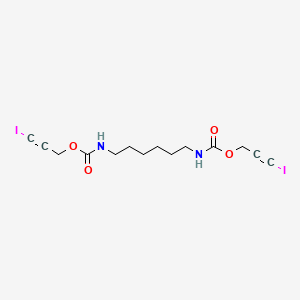
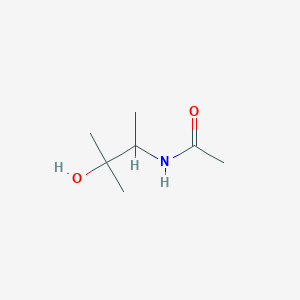
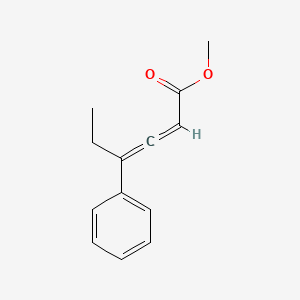
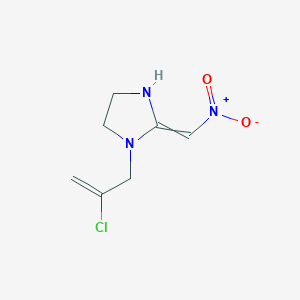
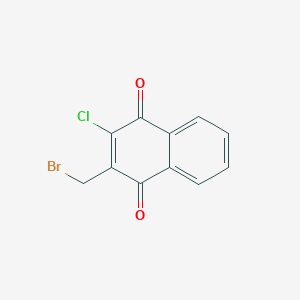
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
